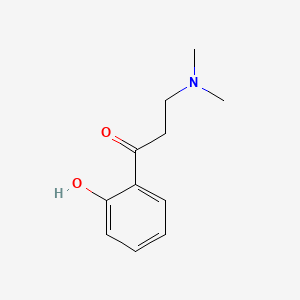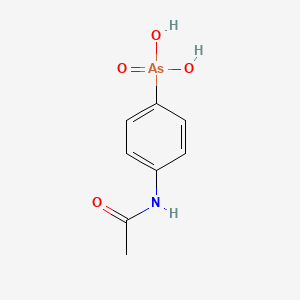
Arsacetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsacetin is an organic arsenic compound with the molecular formula C₈H₁₀AsNO₄. It has been studied for its potential biological and medicinal applications, particularly in the context of its effects on cell proliferation and potential tumor-promoting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arsacetin typically involves the reaction of aniline with arsenic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes of reactants and products. The purification process may involve additional steps such as filtration and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Arsacetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic trioxide form.
Substitution: this compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic trioxide.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic compounds.
Biology: Investigated for its effects on cell proliferation and potential as a tumor promoter.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of other arsenic-based compounds and materials.
Mechanism of Action
The mechanism of action of Arsacetin involves its interaction with cellular components, leading to changes in cell proliferation and survival. It has been shown to affect various molecular targets and pathways, including:
Cell Proliferation: Promotes cell proliferation by influencing signaling pathways involved in cell growth.
Molecular Targets: Interacts with proteins and enzymes involved in cell cycle regulation.
Pathways Involved: Affects pathways such as the mitogen
Properties
CAS No. |
618-22-4 |
|---|---|
Molecular Formula |
C8H10AsNO4 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
(4-acetamidophenyl)arsonic acid |
InChI |
InChI=1S/C8H10AsNO4/c1-6(11)10-8-4-2-7(3-5-8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14) |
InChI Key |
LTGKKKITNWDUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
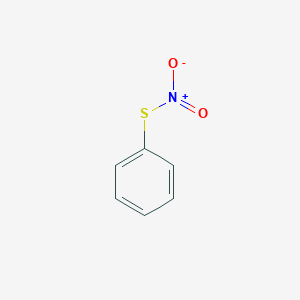

![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
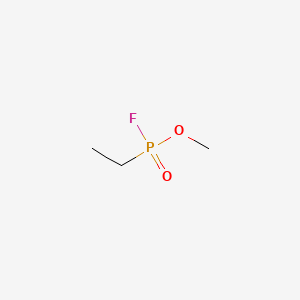
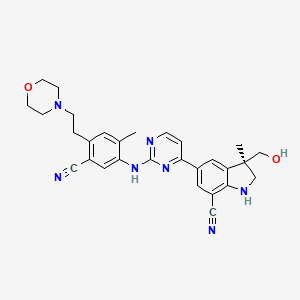
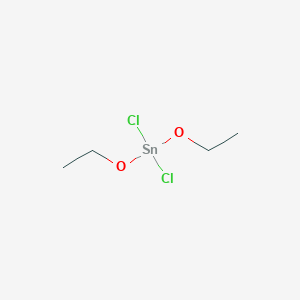
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
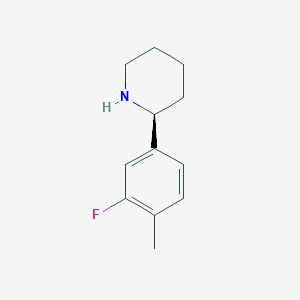
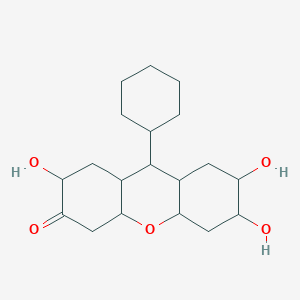
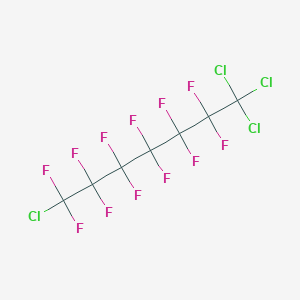
![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
